PGF2alpha-EA(d4)

Description

Properties

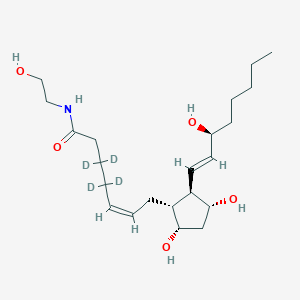

Molecular Formula |

C22H39NO5 |

|---|---|

Molecular Weight |

401.6 g/mol |

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide |

InChI |

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21+/m0/s1/i5D2,8D2 |

InChI Key |

XCVCLIRZZCGEMU-BREJCMGSSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(=O)NCCO)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis Using Deuterated Starting Materials

In this approach, deuterium is introduced at specific positions during the assembly of the prostaglandin core. For PGF2α-EA(d4), the ethanolamide moiety is a critical target for deuteration. Ethanolamine-d4 (NH2CD2CD2OH) is commonly reacted with the carboxylic acid group of PGF2α under amide-forming conditions. A study employing similar methodology for thromboxane B2-d4 synthesis utilized ethyl-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid, achieving >95% deuteration efficiency.

Key reaction parameters include:

-

Temperature : 0–4°C to minimize racemization.

-

Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

-

Molar ratio : 1:1.2 (PGF2α:ethanolamine-d4) to drive the reaction to completion.

Table 1. Representative Reaction Conditions for PGF2α-EA(d4) Synthesis

Post-Synthetic Hydrogen-Deuterium Exchange

For prostaglandins with labile protons, hydrogen-deuterium (H-D) exchange offers an alternative route. However, this method is less common for PGF2α-EA(d4) due to the stability of C-H bonds in the ethanolamide group. In cases where backbone deuteration is required, acidic or basic conditions (e.g., D2O/NaOD) may facilitate exchange at α-carbon positions. A protocol for deuterating leukotriene B4-d4 reported 80–85% deuteration using D2O under reflux, though similar applications to PGF2α-EA remain speculative without direct evidence.

Purification and Characterization

Post-synthesis, PGF2α-EA(d4) requires rigorous purification to separate non-deuterated byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns is the gold standard for prostaglandin purification. A gradient elution of 20–80% acetonitrile in 0.1% aqueous formic acid over 30 minutes effectively resolves PGF2α-EA(d4) from underivatized PGF2α. Fraction collection at 12.8–13.2 minutes (based on thromboxane B2-d4 elution profiles) ensures isotopic purity.

Mass Spectrometric Validation

LC-MS/MS is indispensable for confirming deuteration. PGF2α-EA(d4) exhibits a mass shift of +4 Da compared to the native compound. For example, if native PGF2α-EA has an [M-H]⁻ ion at m/z 353.2, the deuterated analog appears at m/z 357.2. Multiple reaction monitoring (MRM) transitions further validate structural integrity, with characteristic fragments at m/z 193.1 (C9–C11 cleavage) and m/z 115.0 (ethanolamide moiety).

Applications in Analytical Chemistry

PGF2α-EA(d4) is primarily employed as an internal standard in lipidomics. A 2023 protocol for polyunsaturated fatty acid (PUFA) analysis used deuterated prostaglandins to correct for matrix effects and ion suppression, achieving a linear dynamic range of 0.1–500 ng/mL. Recovery rates exceeded 90% in bovine serum albumin-supplemented matrices, underscoring its reliability.

Challenges and Limitations

Chemical Reactions Analysis

PGF2alpha-EA(d4) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.

Reduction: Reduction reactions can modify the hydroxyl groups and other functional groups.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like copper(II) salts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PGF2alpha-EA(d4) has a wide range of scientific research applications:

Chemistry: It is used as a standard in analytical chemistry for studying prostanoid pathways and reactions.

Mechanism of Action

PGF2alpha-EA(d4) exerts its effects by binding to specific prostaglandin receptors, such as the prostaglandin F2alpha receptor. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. For example, in the cardiovascular system, it promotes the expression of genes involved in cardiac growth and hypertrophy . In the reproductive system, it plays a role in luteolysis and parturition .

Comparison with Similar Compounds

Structural and Functional Analogues

13,14-Dihydro-15-Keto-PGF2α

- Structure : This metabolite of PGF2α lacks the 13,14 double bond and has a ketone group at position 15, reducing its receptor-binding affinity compared to PGF2α-EA(d4) .

8-epi-PGF2α

- Structure: An isomer of PGF2α formed via non-enzymatic oxidation, featuring an altered stereochemistry at the 8-position.

Leukotriene D4 (LTD4)

- Structure : A cysteinyl leukotriene with a conjugated triene structure and glutathione-derived side chain, distinct from the cyclopentane ring of PGF2α-EA(d4).

- Function : Binds to CysLT1R, promoting macrophage phagocytosis, oxidized LDL (oxLDL) uptake, and chemokine secretion (e.g., MCP-1), mechanisms critical in atherosclerosis .

Receptor Affinity and Signaling Pathways

Metabolic Stability and Pharmacokinetics

- PGF2α-EA(d4): Deuterium substitution at key positions reduces first-pass metabolism, extending its half-life compared to non-deuterated PGF2α .

- LTD4 : Rapidly metabolized by γ-glutamyl transpeptidase to LTE4, limiting its duration of action in vivo .

Inflammatory and Atherogenic Roles

- PGF2α-EA(d4) : Modulates FP receptor-mediated inflammation but lacks direct involvement in atherogenic pathways.

- LTD4: Upregulates scavenger receptors (CD36, OLR1) in macrophages, enhancing oxLDL uptake (Figure 3A–C) . Induces MCP-1 secretion (6.2-fold increase at 0.5 µM LTD4, p ≤ 0.001) via CysLT1R, amplifying monocyte recruitment . Promotes foam cell formation, a hallmark of atherosclerosis, with a 3.5-fold increase in lipid accumulation vs. controls .

Therapeutic Implications

Q & A

Q. What are the critical controls for in vitro assays investigating PGF2α-EA(d4)’s receptor-binding activity?

- Include (1) a vehicle control (e.g., ethanol/DMSO), (2) a non-deuterated PGF2α-EA analog to assess isotopic effects, and (3) a competitive inhibitor (e.g., FP-receptor antagonist AL-8810) to confirm specificity. Normalize data to protein concentration or cell count .

Advanced Research Questions

Q. How should researchers resolve contradictory data on PGF2α-EA(d4)’s pharmacokinetic half-life across species?

- Conduct interspecies comparative studies with harmonized protocols. For example, administer equivalent doses (mg/kg) to rodents and non-human primates, collect serial plasma samples, and analyze using identical LC-MS/MS parameters. Apply allometric scaling to adjust for metabolic rate differences. Cross-validate findings with in vitro liver microsome assays to assess species-specific CYP450 metabolism .

Q. What strategies are effective for distinguishing PGF2α-EA(d4)’s direct pharmacological effects from its metabolic byproducts?

- Use stable isotope tracing (e.g., ¹³C-labeled PGF2α-EA(d4)) coupled with high-resolution mass spectrometry to track parent compound vs. metabolites in real-time. Combine with genetic knockout models (e.g., COX-2⁻/⁻ mice) to isolate pathways. For functional studies, employ selective enzyme inhibitors (e.g., FAAH/COX-2 inhibitors) .

Q. How can structural modifications of PGF2α-EA(d4) improve its specificity for target receptors in inflammatory models?

- Perform molecular docking simulations (e.g., AutoDock Vina) to identify key binding residues on FP/EP3 receptors. Synthesize analogs with substitutions at the ω-3 position or ester linkage. Validate via radioligand displacement assays (³H-PGF2α) and in vivo efficacy studies (e.g., murine edema models). Prioritize analogs with >10-fold selectivity over off-target receptors .

Q. What statistical approaches are recommended for analyzing dose-response data with non-linear PGF2α-EA(d4) effects?

- Apply a four-parameter logistic model (Hill equation) to EC50/IC50 calculations. Use Akaike’s Information Criterion (AIC) to compare nested models (e.g., linear vs. sigmoidal). For heteroscedastic data, implement weighted least squares regression. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) .

Methodological Guidance for Data Contradictions

Q. How to validate conflicting reports on PGF2α-EA(d4)’s role in oxidative stress pathways?

- Replicate experiments under standardized ROS (reactive oxygen species) measurement conditions (e.g., H2DCFDA fluorescence, O2•⁻ ELISA). Control for cell confluency, passage number, and media composition. Use orthogonal assays (e.g., SOD activity, lipid peroxidation markers) to confirm findings. Perform meta-analyses of published data to identify confounding variables (e.g., hypoxia vs. normoxia) .

Q. What experimental designs mitigate batch-to-batch variability in deuterated PGF2α-EA(d4) synthesis?

- Implement QC/QA protocols: (1) NMR (¹H/²H) to confirm deuteration ≥98%, (2) chiral HPLC to verify enantiomeric purity, (3) endotoxin testing (LAL assay) for in vivo studies. Share raw spectral data and chromatograms in supplementary materials .

Cross-Disciplinary Research Applications

Q. How can computational modeling enhance mechanistic studies of PGF2α-EA(d4) in multi-organ systems?

- Develop physiologically based pharmacokinetic (PBPK) models integrating tissue-specific parameters (e.g., perfusion rates, protein binding). Calibrate with in vivo PK data and validate against ex vivo organ-on-chip systems. Use sensitivity analysis to identify dominant variables (e.g., hepatic clearance vs. renal excretion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.